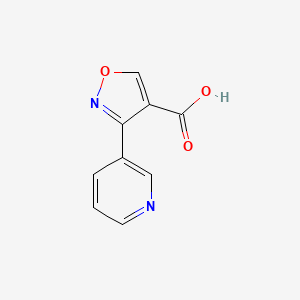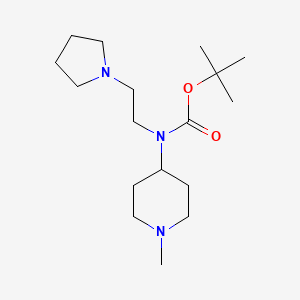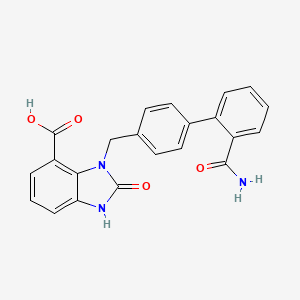![molecular formula C13H17BrO2 B13868420 Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate](/img/structure/B13868420.png)
Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate is an organic compound with a complex structure that includes a bromine atom, a methyl ester group, and a phenyl ring substituted with an isobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate typically involves the bromination of a precursor compound. One common method involves the bromination of 2-[4-(2-methylpropyl)phenyl]acetic acid, followed by esterification with methanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Major Products
Nucleophilic Substitution: Products include substituted esters or alcohols depending on the nucleophile used.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include oxidized phenyl derivatives such as quinones.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is a precursor in the synthesis of herbicides and pesticides.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate depends on its application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and ester group play crucial roles in its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-bromo-2-phenylacetate: Lacks the isobutyl group, making it less sterically hindered.
Ethyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
2-Bromo-2-[4-(2-methylpropyl)phenyl]acetic acid: The carboxylic acid analog of the compound.
Uniqueness
Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate is unique due to the presence of the isobutyl group, which introduces steric hindrance and affects its reactivity. This structural feature can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable intermediate in the synthesis of specialized molecules.
Eigenschaften
Molekularformel |
C13H17BrO2 |
|---|---|
Molekulargewicht |
285.18 g/mol |
IUPAC-Name |
methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate |
InChI |
InChI=1S/C13H17BrO2/c1-9(2)8-10-4-6-11(7-5-10)12(14)13(15)16-3/h4-7,9,12H,8H2,1-3H3 |
InChI-Schlüssel |
XRTIBXAHGXSXKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B13868361.png)


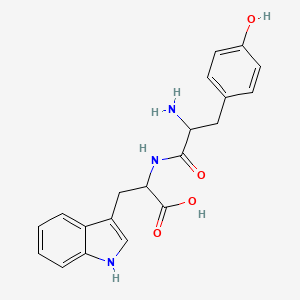

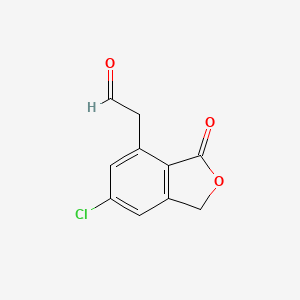
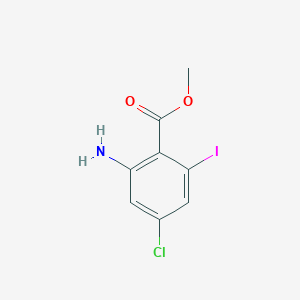
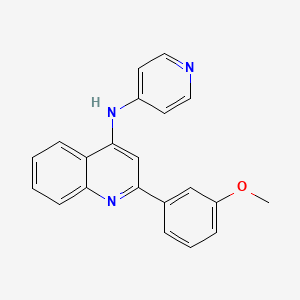
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide](/img/structure/B13868397.png)
